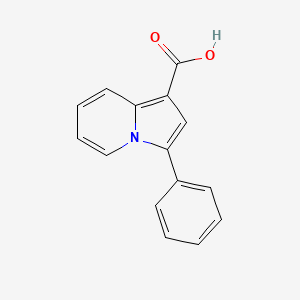

3-Phenylindolizine-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-phenylindolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18) |

InChI Key |

KBTFJAAHCFOQFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 3-Phenylindolizine-1-carboxylic Acid: A Mechanistic Whitepaper

Executive Summary

The indolizine core—a nitrogen-fused bicyclic heteroaromatic system—is a privileged scaffold in drug discovery and the development of advanced fluorescent probes. Specifically, 3-phenylindolizine-1-carboxylic acid serves as a highly functionalized building block, offering an electron-rich aromatic system coupled with a versatile carboxylic acid handle for bioconjugation or further derivatization.

Historically, indolizines were synthesized via classical 1,3-dipolar cycloadditions of pyridinium N-ylides. However, these traditional routes often require unstable, pre-functionalized ylides and suffer from poor regiocontrol. This whitepaper details a modern, highly regioselective synthesis pathway: a transition-metal or iodine-catalyzed oxidative radical coupling-annulation followed by a controlled saponification[1][2].

Retrosynthetic Strategy & Pathway Selection

To construct the 3-phenylindolizine-1-carboxylic acid architecture with absolute regiocontrol, the synthesis is divided into two self-validating stages:

-

Oxidative Annulation: Intermolecular radical coupling of ethyl 2-(pyridin-2-yl)acetate with styrene to form the indolizine core (ethyl 3-phenylindolizine-1-carboxylate). This bypasses the need for sensitive diazo compounds or isolated ylides[1].

-

Controlled Saponification: Base-catalyzed hydrolysis of the ester to the free carboxylic acid, utilizing strict pH control to prevent electrophilic degradation of the electron-rich heterocycle.

Mechanistic Elucidation of the Oxidative Annulation

The formation of the indolizine core proceeds via a Single Electron Transfer (SET) radical cascade[3]. Understanding the causality of each intermediate is critical for troubleshooting and scaling the reaction.

-

Step 1: Radical Initiation & α-C-H Abstraction. The catalyst (e.g., Cu(OAc)₂ or I₂) facilitates the homolytic cleavage of tert-butyl hydroperoxide (TBHP) into tert-butoxyl and peroxyl radicals. These radicals abstract the acidic α-proton of ethyl 2-(pyridin-2-yl)acetate, generating a nucleophilic, C1-centered radical.

-

Step 2: Regioselective Intermolecular Addition. The α-radical adds to the terminal methylene of styrene. The regiochemistry is strictly governed by thermodynamics; attack at the terminal carbon yields a highly stabilized secondary benzylic radical.

-

Step 3: Oxidation to Electrophile. A second SET event oxidizes the benzylic radical to a benzylic carbocation.

-

Step 4: Intramolecular N-Annulation. The adjacent pyridine nitrogen acts as an internal nucleophile, attacking the benzylic cation to close the 5-membered pyrrole ring, forming a dihydroindolizine intermediate.

-

Step 5: Dehydrogenative Aromatization. Further oxidation removes two protons and two electrons, restoring aromaticity to yield ethyl 3-phenylindolizine-1-carboxylate[2].

Figure 1: Radical oxidative coupling-annulation and hydrolysis sequence.

Quantitative Reaction Optimization

The efficiency of the radical cascade is highly dependent on the choice of catalyst, oxidant, and solvent. The table below summarizes the optimization parameters for the synthesis of the intermediate ester, demonstrating the causality behind the selected protocol[1][2].

| Entry | Catalyst (mol%) | Oxidant (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |

| 1 | None | TBHP (3.0) | DMF | 120 | 0 | Lack of SET transition metal prevents radical initiation. |

| 2 | Cu(OAc)₂ (10) | O₂ (1 atm) | DMF | 120 | Trace | O₂ is an insufficient oxidant for benzylic cation formation. |

| 3 | I₂ (10) | TBHP (3.0) | DMF | 120 | 54 | Iodine catalyzes the cascade, but with moderate efficiency. |

| 4 | Cu(OAc)₂ (10) | TBHP (3.0) | DMF | 120 | 80 | Optimal SET kinetics for α-radical generation. |

| 5 | Cu(OAc)₂ (10) | TBHP (3.0) | Toluene | 120 | 25 | Non-polar solvent destabilizes the benzylic cation. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 3-phenylindolizine-1-carboxylate

Objective: Construct the functionalized indolizine core via Cu-catalyzed oxidative annulation.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 2-(pyridin-2-yl)acetate (1.0 mmol, 165 mg) and styrene (1.5 mmol, 156 mg).

-

Catalyst & Oxidant Loading: Add Cu(OAc)₂ (0.1 mmol, 18.2 mg) as the SET catalyst. Slowly add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 3.0 mmol, 0.6 mL).

-

Expert Insight: Slow addition prevents a rapid thermal spike from the exothermic homolytic cleavage of the peroxide.

-

-

Solvent Addition: Suspend the mixture in anhydrous DMF (3.0 mL). DMF is chosen for its high dielectric constant, which stabilizes the benzylic cation intermediate[1].

-

Thermal Activation: Seal the tube and stir the reaction mixture at 120 °C for 12 hours under an argon atmosphere.

-

Quenching & Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous Na₂S₂O₃ (15 mL) and brine (15 mL).

-

Causality Note: Na₂S₂O₃ is mandatory to reduce unreacted peroxides. Failure to quench TBHP can result in explosive hazards during rotary evaporation.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate 10:1). The product elutes as a distinct yellow band (Yield: ~80%).

Protocol B: Saponification to 3-Phenylindolizine-1-carboxylic acid

Objective: Hydrolyze the ester to the free acid without degrading the heterocycle.

-

Dissolution: Dissolve ethyl 3-phenylindolizine-1-carboxylate (0.5 mmol, 132.5 mg) in a 1:1 mixture of THF and Methanol (4.0 mL).

-

Hydrolysis: Add an aqueous solution of LiOH·H₂O (1.5 mmol, 63 mg in 1.0 mL H₂O) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at 60 °C for 4-6 hours. Validate completion via TLC (Hexanes/EtOAc 5:1); the fluorescent ester spot should completely disappear.

-

Controlled Acidification (Critical Step): Cool the mixture to 0 °C. Using a calibrated pH meter, carefully acidify the solution to exactly pH 3.5 - 4.0 using 1M HCl.

-

Expert Insight: Indolizines are highly electron-rich and susceptible to electrophilic protonation at the C3 position. Dropping the pH below 3 will protonate the aromatic core, leading to irreversible polymerization and degradation. pH 3.5 is sufficient to protonate the carboxylate (pKa ~4.5) while preserving the heterocycle.

-

-

Isolation: Extract the aqueous suspension with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate.

-

Recrystallization: Recrystallize the crude solid from ethanol/water to afford pure 3-phenylindolizine-1-carboxylic acid as a stable crystalline solid.

References

1.1 - Synthesis, Thieme E-Books & E-Journals. 2.2 - RSC Advances, The Royal Society of Chemistry. 3.3 - RSC Advances, The Royal Society of Chemistry. 4.4 - RSC Advances, The Royal Society of Chemistry.

Sources

Foreword: The Analytical Imperative in Heterocyclic Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylindolizine-1-carboxylic acid

Indolizine, a fused nitrogen-bridgehead heterocycle, represents a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1][2][3] The compound 3-Phenylindolizine-1-carboxylic acid (C₁₅H₁₁NO₂, MW: 237.26 g/mol , CAS: 92497-75-1) serves as a quintessential example of this class, combining the core indolizine structure with phenyl and carboxylic acid functionalities.[4] For researchers in drug discovery and development, the unambiguous structural confirmation and purity assessment of such molecules are not mere formalities; they are the bedrock of reliable, reproducible science.

This technical guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a cohesive analytical narrative, explaining the causal relationships between the molecule's structure and its spectroscopic signatures. We will synthesize expected data from foundational principles and published data on analogous structures, providing a robust framework for the characterization of this compound and related derivatives. A multi-technique approach is not just recommended, it is essential for complete and authoritative characterization.[5]

Caption: Key long-range (²J, ³J) correlations expected in an HMBC spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through fragmentation analysis.

-

Expected Molecular Ion: For C₁₅H₁₁NO₂, the exact mass is 237.07898 Da. In a low-resolution spectrum (e.g., EI-MS), a strong molecular ion (M⁺) peak would be expected at m/z = 237.

-

High-Resolution Mass Spectrometry (HRMS): This technique is essential to confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass. [5]* Fragmentation Pattern: The stability of the aromatic indolizine core suggests it will remain largely intact. Key fragmentation pathways would likely involve the carboxylic acid group.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Loss | Rationale |

|---|---|---|---|

| 237 | [C₁₅H₁₁NO₂]⁺ | - | Molecular Ion (M⁺) |

| 219 | [C₁₅H₁₀NO]⁺ | •OH (17) | Loss of a hydroxyl radical from the carboxylic acid. |

| 193 | [C₁₄H₁₁N]⁺ | CO₂ (44) | Decarboxylation is a common fragmentation pathway for aromatic carboxylic acids. This fragment corresponds to 3-phenylindolizine. |

| 165 | [C₁₃H₉]⁺ | HCN (27) | Loss of hydrogen cyanide from the 3-phenylindolizine fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of 3-Phenylindolizine-1-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Interpretation |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Broad, Strong | The hallmark of a hydrogen-bonded carboxylic acid dimer. This broadness is highly characteristic. [6][7] |

| ~3100 - 3000 | C-H stretch (sp²) | Medium | Aromatic C-H stretching from both the indolizine and phenyl rings. [8] |

| ~1710 - 1690 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid, frequency lowered slightly by conjugation with the aromatic ring. [6] |

| ~1600, ~1450 | C=C stretch | Medium | In-ring skeletal vibrations of the aromatic systems. [8] |

| ~1300 - 1200 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid group. [8] |

| ~950 - 910 | O-H bend | Broad, Medium | Out-of-plane bending of the carboxylic acid O-H group. [8] |

| ~900 - 675 | C-H bend | Strong | Out-of-plane ("oop") C-H bending provides information on the substitution pattern of the aromatic rings. |

UV-Visible Spectroscopy: Probing the Conjugated System

The extended π-conjugated system of 3-phenylindolizine gives rise to characteristic absorptions in the UV-Vis region. The indolizine core itself is known to be fluorescent. [3]

-

Expected Absorptions: The spectrum is expected to show multiple strong absorption bands corresponding to π→π* transitions within the aromatic system. A weaker n→π* transition associated with the carbonyl group may also be observed. [9]* Solvatochromism: The position and intensity of the absorption maxima (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism. [10]This is due to differential stabilization of the ground and excited states by the solvent. Therefore, reporting the solvent used is critical for data comparison.

-

Predicted λ_max (in Ethanol): Based on related structures like indole-2-carboxylic acid and other substituted indolizines, prominent absorption bands are predicted in the range of 220-280 nm and a longer wavelength band above 300 nm. [9][11]

Standardized Experimental Protocols

Adherence to standardized protocols is paramount for data reproducibility. The following are generalized methods that should be optimized for the specific instrumentation used. [5]

Caption: A multi-technique workflow for comprehensive characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR Acquisition: Acquire spectrum with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire spectrum with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 5 seconds. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Integrate ¹H signals and assign multiplicities. Assign ¹³C signals, potentially with the aid of DEPT-135/90 experiments to differentiate CH, CH₂, and CH₃ groups. Use 2D spectra (COSY, HSQC, HMBC) for final, unambiguous assignments. [5]

Protocol 2: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or, if sufficiently volatile and stable, via GC-MS.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to corroborate the proposed structure. For HRMS, use an appropriate technique (e.g., ESI-TOF) to obtain the exact mass to within 5 ppm. [5]

Protocol 3: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample (typically 16-32 scans).

-

Data Analysis: The instrument software will automatically ratio the sample and background spectra. Identify characteristic absorption bands and assign them to the corresponding functional groups. [5]

Protocol 4: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Prepare a dilute solution in a 1 cm quartz cuvette, ensuring the maximum absorbance is between 0.1 and 1.0. [5]2. Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Spectrum: Acquire the absorption spectrum of the sample over a relevant range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate molar absorptivity (ε) if the concentration is known accurately.

Conclusion

The spectroscopic profile of 3-Phenylindolizine-1-carboxylic acid is a rich tapestry of data woven from its constituent parts: the aromatic indolizine core, the phenyl substituent, and the carboxylic acid functionality. ¹H and ¹³C NMR define its precise atomic connectivity, mass spectrometry confirms its molecular formula and substructures, IR spectroscopy verifies its functional groups, and UV-Vis spectroscopy probes its electronic nature. By systematically applying these techniques and understanding the principles that govern their outcomes, researchers can achieve an authoritative and irrefutable characterization of this molecule, ensuring the integrity and validity of their scientific endeavors.

References

-

Su, K., Guo, X., Zhu, L., Liu, Y., Lu, Y., & Chen, B. (2021). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. Royal Society of Chemistry. Retrieved from [Link]

-

Nicolescu, A., et al. (2013). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 58(3), 241-248. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Vasilescu, M., Bandula, R., Dumitrascu, F., & Lemmetyinen, H. (2006). Spectrophotometric characteristics of new pyridylindolizine derivatives solutions. Journal of Fluorescence, 16(5), 631-9. Retrieved from [Link]

-

Guchhait, S. K., & Kashyap, V. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 2(3), 127-141. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. Retrieved from [Link]

-

Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

LibreTexts. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indolizine synthesis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Zain, N. M., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 32-43. Retrieved from [Link]

-

Gligorov, B. D., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-phenylindolizine-1-carboxylic acid 95% | CAS: 92497-75-1 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Spectrophotometric characteristics of new pyridylindolizine derivatives solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

The Indolizine Core: A Journey Through a Century of Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine nucleus, a unique N-fused heterocyclic system, has captivated the attention of chemists for over a century. As a privileged scaffold in numerous natural products and pharmacologically active compounds, the quest for efficient and versatile methods to construct this 10-π electron aromatic ring system has driven significant innovation in synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery and historical evolution of indolizine synthesis, from the seminal classical reactions of the early 20th century to the sophisticated transition-metal-catalyzed and cycloaddition strategies of the modern era. By delving into the mechanistic underpinnings, experimental protocols, and comparative analysis of these methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important heterocyclic core.

Introduction: The Enduring Allure of the Indolizine Scaffold

Indolizine, a structural isomer of indole, is a bicyclic aromatic heterocycle composed of a fused pyridine and pyrrole ring, with the nitrogen atom at the bridgehead.[1] This unique arrangement imparts distinct electronic and steric properties, making the indolizine core a cornerstone in the architecture of a vast array of natural alkaloids and synthetic molecules. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties.[1][2] The inherent biological relevance and intriguing chemical structure of indolizines have continually spurred the development of novel synthetic methodologies to access this versatile scaffold.

This guide will navigate the historical landscape of indolizine synthesis, commencing with the foundational, often harsh, classical methods that first brought this molecule to light. It will then transition to the more elegant and efficient modern strategies that have revolutionized the field, offering milder reaction conditions, broader substrate scope, and greater control over functionalization. Through detailed protocols, comparative data, and mechanistic visualizations, this document serves as a practical and insightful resource for the synthesis and exploration of the indolizine framework.

The Dawn of Indolizine Synthesis: Classical Approaches

The genesis of indolizine synthesis can be traced back to the late 19th and early 20th centuries, with the first mention of the core structure attributed to Angeli in 1890.[2][3] However, it was the pioneering work of Scholtz and Tschitschibabin that laid the practical groundwork for the construction of this heterocyclic system.

The Scholtz Synthesis (1912): A Harsh Beginning

The first successful synthesis of the parent indolizine was reported by Scholtz in 1912. This method involved the high-temperature condensation of 2-methylpyridine (α-picoline) with acetic anhydride.[4] The reaction initially produced a product Scholtz named "picolide," which upon hydrolysis, yielded the indolizine core. While of great historical significance, the Scholtz reaction is often hampered by its requirement for harsh conditions (200–220°C) and generally provides low yields.

Conceptual Workflow of the Scholtz Synthesis

Caption: Conceptual workflow of the Scholtz indolizine synthesis.

The Tschitschibabin (Chichibabin) Indolizine Synthesis (1927): A More Versatile Approach

A more general and widely applicable classical method for indolizine synthesis was developed by Aleksei Tschitschibabin in 1927.[1][3] The Tschitschibabin reaction remains a cornerstone of indolizine chemistry and involves a two-step process: the quaternization of a pyridine derivative with an α-halo ketone to form a pyridinium salt, followed by a base-mediated intramolecular cyclization.[5][6] This method offers a significant improvement over the Scholtz synthesis, allowing for the preparation of a variety of substituted indolizines under milder conditions.[1]

The mechanism of the Tschitschibabin reaction proceeds through the formation of a pyridinium ylide intermediate upon deprotonation of the acidic methylene group of the pyridinium salt.[5] This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration to yield the aromatic indolizine ring system.[1][5]

Mechanism of the Tschitschibabin Indolizine Synthesis

Caption: Mechanism of the Tschitschibabin indolizine synthesis.

Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylindolizine [1]

Step 1: Synthesis of N-Phenacylpyridinium Bromide

-

To a solution of pyridine (1.0 eq) in acetone (10 mL/mmol of pyridine) at room temperature, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in acetone dropwise with stirring.

-

Stir the resulting mixture at room temperature for 12-18 hours.

-

Collect the precipitated white solid (the pyridinium salt) by vacuum filtration.

-

Wash the solid with cold acetone and then diethyl ether.

-

Dry the product under vacuum. The pyridinium salt is typically used in the next step without further purification.

Step 2: Cyclization to 2-Phenylindolizine

-

Suspend the N-phenacylpyridinium bromide (1.0 eq) and a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-phenylindolizine.

The Modern Era of Indolizine Synthesis: Efficiency and Versatility

Driven by the demands of medicinal chemistry and materials science for structurally diverse and complex indolizine derivatives, modern synthetic chemistry has ushered in an era of highly efficient and versatile methodologies. These contemporary approaches can be broadly categorized into 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed syntheses.

1,3-Dipolar Cycloaddition: The Workhorse of Indolizine Synthesis

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile is arguably the most powerful and widely employed method for constructing the indolizine core.[1] This strategy offers remarkable versatility, allowing for the introduction of a wide array of substituents onto the indolizine ring system.[1][7]

The reaction typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base.[8] This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an electron-deficient alkene or alkyne (the dipolarophile).[8] When an alkyne is used, the indolizine is formed directly.[1] If an alkene is employed, a subsequent oxidation step is necessary to aromatize the initially formed dihydroindolizine intermediate.[1]

General Mechanism of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Caption: General mechanism for the 1,3-dipolar cycloaddition synthesis of indolizines.

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition Synthesis of a Substituted Indolizine [9]

-

To a solution of the substituted pyridine (1.2 eq) and an electron-deficient alkene (e.g., maleimide, 1.0 eq) in acetonitrile (5 mL), add the α-halo carbonyl compound (e.g., ethyl 2-bromoacetate, 1.2 eq) and potassium carbonate (2.0 eq).

-

Add an oxidant such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80 °C and monitor its progress using TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired indolizine product.

Transition-Metal-Catalyzed Syntheses: Expanding the Synthetic Toolbox

The advent of transition-metal catalysis has opened up new and powerful avenues for the synthesis of indolizines.[1][10] Catalysts based on palladium, copper, gold, and rhodium have been successfully employed to facilitate a variety of transformations, including cyclizations, cycloisomerizations, and multicomponent reactions, often under mild conditions.[1][10][11]

These methods frequently involve the intramolecular cyclization of suitably functionalized pyridine derivatives, such as 2-alkynylpyridines.[1] The transition metal catalyst plays a crucial role in activating the starting materials and orchestrating the bond-forming events that lead to the indolizine core.

Table 1: Comparison of Transition-Metal-Catalyzed Indolizine Syntheses

| Catalyst | Reaction Type | Typical Substrates | Key Advantages |

| Palladium | Cross-coupling/cycloisomerization | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | High efficiency, access to 1,3-disubstituted indolizines.[12] |

| Copper | Cycloisomerization | 2-pyridyl-substituted propargylic acetates | Mild reaction conditions, high yields, good functional group tolerance.[10] |

| Gold | Multicomponent coupling/cycloisomerization | Heteroaryl aldehydes, amines, and alkynes | High atom economy, environmentally friendly (can be performed in water).[11] |

| Rhodium | [2+1]-Cyclopropanation/ring expansion | Pyridotriazoles, 1,3-dienes | One-pot synthesis of functionalized indolizines. |

Experimental Protocol: Copper-Catalyzed Synthesis of a Functionalized Indolizine [13]

-

In a reaction vessel, combine the pyridine (1.0 eq), a methyl ketone (1.2 eq), an alkenoic acid (1.5 eq), and copper(I) bromide (CuBr) (10 mol%).

-

Heat the solvent-free mixture at a specified temperature (e.g., 100-120 °C) under an oxygen atmosphere.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, directly purify the reaction mixture by flash column chromatography on silica gel to yield the corresponding indolizine.

Conclusion and Future Outlook

The synthesis of the indolizine core has undergone a remarkable evolution, progressing from the high-temperature, low-yielding classical methods of Scholtz and Tschitschibabin to the highly efficient, mild, and versatile modern strategies of 1,3-dipolar cycloaddition and transition-metal catalysis. The development of these advanced synthetic tools has not only facilitated the synthesis of a vast array of indolizine derivatives but has also enabled the exploration of their potential in drug discovery and materials science.

Looking ahead, the field of indolizine synthesis is poised for further innovation. The development of enantioselective synthetic methods to access chiral indolizine derivatives remains a significant challenge and a key area of future research. Furthermore, the application of green chemistry principles, such as the use of more sustainable catalysts and solvents, will continue to shape the future of indolizine synthesis. As our understanding of the biological roles of indolizine-containing molecules deepens, the demand for novel and efficient synthetic methodologies will undoubtedly continue to drive creativity and discovery in this exciting area of heterocyclic chemistry.

References

-

Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. (2025). The Journal of Organic Chemistry. Available at: [Link]

-

Indolizine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Sandeep C, Mohammed AK, Attimarad M, Basavaraj Padmashali, Kulkarni RS, Venugopala R, Odhav B, Katharigatta NV. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Pyridinium ylids in synthesis. III. Synthesis of indolizines. (1967). Australian Journal of Chemistry. Available at: [Link]

-

Synthesis of 3-acylindolizines based on b-nitro-substituted benzochromenes and carbonyl-stabilized pyridinium ylides. (2022). Russian Chemical Bulletin. Available at: [Link]

-

Yan, B., & Liu, Y. (2007). Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. Organic Letters. Available at: [Link]

-

Yan, B., & Liu, Y. (2007). Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water. PubMed. Available at: [Link]

-

Yan, B., Zhou, Y., Zhang, H., Chen, J., & Liu, Y. (2007). Highly Efficient Synthesis of Functionalized Indolizines and Indolizinones by Copper-Catalyzed Cycloisomerizations of Propargylic Pyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in Synthesis of Indolizine and its Derivatives by Radical Cyclization/Cross-Coupling. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. (2018). Chemical Communications. Available at: [Link]

-

The one-pot, palladium catalyzed synthesis of indolizines. (2020). ResearchGate. Available at: [Link]

-

Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. (2024). Chinese Journal of Organic Chemistry. Available at: [Link]

-

Wang, F., Shen, Y., Hu, H., Wang, X., Wu, H., & Liu, Y. (2014). Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines. The Journal of organic chemistry. Available at: [Link]

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2020). Molecules. Available at: [Link]

-

Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. (2007). ResearchGate. Available at: [Link]

-

Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). (2023). Synthetic Communications. Available at: [Link]

-

Copper-catalyzed approach to indolizines. (2017). American Chemical Society. Available at: [Link]

-

Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. (2009). Chemical Communications. Available at: [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

-

Substrate scope of the indolizine synthesis. (2022). ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2012). Organic Letters. Available at: [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. (2020). The Journal of Organic Chemistry. Available at: [Link]

-

One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. (2017). Organic Letters. Available at: [Link]

-

New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). ResearchGate. Available at: [Link]

-

Lazzaroni, R., & Settambolo, R. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality. Available at: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. Available at: [Link]

-

Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. (2015). Organic Letters. Available at: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. (2026). ResearchGate. Available at: [Link]

-

1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017). Journal of the Serbian Chemical Society. Available at: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). ResearchGate. Available at: [Link]

-

Olefination of indolizines at 8‐position via rhodium catalysed reaction. (2022). ResearchGate. Available at: [Link]

-

1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2005). The Journal of organic chemistry. Available at: [Link]

-

Indolizine: Synthesis and Reactions. (2018). Scribd. Available at: [Link]

-

Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. (2022). eScholarship@McGill. Available at: [Link]

-

Substrate scope of indolizines. (2021). ResearchGate. Available at: [Link]

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights [journal.hep.com.cn]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mathnet.ru [mathnet.ru]

- 6. grokipedia.com [grokipedia.com]

- 7. Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myttex.net [myttex.net]

- 12. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Engineering the Photophysics of Substituted Indolizines: A Technical Guide for Advanced Fluorophore Design

Introduction: The Indolizine Core as a Photophysical Sandbox

The demand for tunable, high-contrast organic fluorophores in bioimaging, drug development, and materials science has driven extensive research into novel heterocyclic scaffolds. Among these, indolizines —10 π-electron aromatic isomers of indole containing fused five- and six-membered rings with a bridging nitrogen atom—have emerged as highly versatile platforms.

The intrinsic photophysical value of indolizine lies in its unique electronic asymmetry. The bridgehead nitrogen induces a large ground-state dipole moment, rendering the pyridine-derived ring electron-deficient and the pyrrole-derived ring electron-rich . This inherent "push-pull" dynamic makes the indolizine core exquisitely sensitive to peripheral substitution, allowing researchers to rationally engineer absorption wavelengths (

This guide deconstructs the mechanistic causality behind indolizine photophysics and provides validated experimental workflows for synthesizing and characterizing these advanced fluorophores.

Mechanistic Drivers of Indolizine Photophysics

To rationally design an indolizine fluorophore, one must understand how structural perturbations dictate excited-state dynamics. The two primary phenomena of interest are Solvatochromism and Fluorescence Quenching via Photoinduced Electron Transfer (PeT) .

Intramolecular Charge Transfer (ICT) and Positive Solvatochromism

When an electron-donating group (EDG), such as a dimethylamino moiety, is placed at the C-3 position, and an electron-withdrawing group (EWG), such as an acetyl or cyano group, is placed at the C-7 position, a strong ICT axis is established .

Upon photoexcitation (Franck-Condon state), the molecule undergoes a rapid redistribution of electron density, creating a highly polar excited state (S1). In polar solvents, the solvent dipoles reorient to stabilize this newly formed ICT state, significantly lowering its energy relative to the ground state. This stabilization manifests as positive solvatochromism —a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases . This mechanism is responsible for the massive Stokes shifts (often >6000 cm⁻¹) observed in substituted indolizines, which are critical for avoiding self-quenching in biological assays.

Fig 1. Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Rational Perturbation of Fluorescence Quantum Yield ( )

The quantum yield of indolizines is heavily dictated by the competition between radiative decay and non-radiative pathways. A major non-radiative pathway in these systems is Photoinduced Electron Transfer (PeT) .

In modular systems like the "Seoul-Fluor" platform, the indolizine core acts as a PeT acceptor, while pendant aryl rings act as PeT donors . If the HOMO of the pendant donor is higher in energy than the HOMO of the excited indolizine core, an electron will transfer to the core, quenching fluorescence. By tuning the electron richness of the substituents (e.g., using Hammett constants to guide design), researchers can predictably raise or lower the orbital energy levels, effectively acting as an "on/off" switch for the fluorophore's quantum yield .

Quantitative Photophysical Data Summary

The table below synthesizes the photophysical metrics of distinct indolizine classes across different solvent environments, demonstrating the vast tunability of the scaffold.

| Indolizine Class / Compound | Key Substituents | Solvent | Stokes Shift (cm⁻¹) | Ref | |||

| pH-Responsive (Cmpd 17) | 3-(4-N(Me)₂), 7-COCH₃ | MeOH | 420 | 574 | 6,388 | 0.15 | [[1]]([Link]) |

| Coumarin Analog (Cmpd 2g) | 2-oxo-pyrano[2,3-b] | DCM | ~450 | ~490 | ~1,800 | 0.92 | |

| 3-Sulfonyl Indolizine (3i) | 2-styryl, 3-SO₂R | DMSO | ~350 | ~500 | ~8,500 | 0.58 | |

| Photooxygenation Core (1a) | 1,2-diphenyl, 3-aroyl | MeCN | 400 | N/A | N/A | <0.01* |

*Note: Compound 1a exhibits strong phosphorescence rather than fluorescence due to rapid intersystem crossing (ISC) promoted by the acyl group.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and characterization of indolizines.

Synthesis of Substituted Indolizines via C-H Activation

This one-pot multicomponent method avoids harsh oxidants (like DDQ) and utilizes a pyridinium ylide intermediate .

Step-by-Step Methodology:

-

Acylation: React a substituted 2-aminopyridine with bromoacetyl bromide in the presence of a mild base to form the corresponding amide.

-

Pyridinium Salt Formation: Treat the resulting intermediate with a substituted pyridine derivative to generate a pyridinium salt.

-

Ylide Generation & Cycloaddition: Without purification, add 1,8-diazabicycloundec-7-ene (DBU) to the mixture. DBU deprotonates the salt to form an azomethine ylide.

-

Aromatization: Introduce a terminal alkyne. The ylide undergoes an intramolecular [3+2] cycloaddition with the alkyne. The resulting tricyclic adduct spontaneously aromatizes under ambient conditions to yield the substituted indolizine.

-

Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Determination of Fluorescence Quantum Yield ( )

Absolute quantum yields can be measured using an integrating sphere, but the comparative gradient method remains the gold standard for routine laboratory characterization. This method minimizes errors from concentration and inner-filter effects.

Self-Validating Principle: By plotting integrated fluorescence intensity against absorbance at multiple concentrations, the linear gradient ensures that aggregation or inner-filter effects (which cause non-linear deviation) are immediately detected and excluded.

Fig 2. Step-by-step workflow for comparative fluorescence quantum yield determination.

Step-by-Step Methodology:

-

Standard Selection: Choose a reference standard with a known

that absorbs at the same excitation wavelength ( -

Sample Preparation: Prepare a stock solution of the indolizine and the standard in spectroscopic-grade, degassed solvents.

-

Absorbance Measurement: Dilute the stocks to create 5 distinct concentrations for both the sample and the standard. Measure the UV-Vis absorbance. Crucial: Ensure the Optical Density (OD) at

is strictly -

Fluorescence Measurement: Excite all 10 solutions at

and record the emission spectra using identical slit widths and integration times. Calculate the integrated area of the emission peak. -

Data Plotting: Plot the integrated fluorescence area (y-axis) vs. absorbance (x-axis) for both the sample and the standard. Extract the gradients (

and -

Calculation: Apply the comparative equation:

(Where

Applications in Drug Development and Bio-Imaging

The highly tunable photophysics of indolizines makes them ideal candidates for advanced biological applications. Because the indolizine core is relatively small and lipophilic, neutral derivatives readily penetrate living cell membranes [[2]]([Link]).

Furthermore, by exploiting the ICT mechanism, indolizines can be engineered as fluorescent pH sensors . Protonation of specific functional groups (e.g., a dimethylamino donor) disrupts the push-pull system, leading to a massive hypsochromic (blue) shift and an increase in fluorescence intensity . This allows for ratiometric sensing within acidic organelles (like lysosomes) or tumor microenvironments, providing a powerful tool for localized drug delivery monitoring.

References

-

Synthesis, Characterization and Photophysical Properties of Naphtho[2,3-b]Indolizine-6,11-Dione Derivatives Journal of Fluorescence URL:[Link]

-

Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State Molecules (MDPI) URL:[Link]

-

Visible-Light-Induced Insertion of Sulfur Dioxide Mediated by Electron Donor–Acceptor Complex: Synthesis and Photophysical Properties of 3-Sulfonyl Indolizines Université Paris-Saclay URL:[Link]

-

Rational Perturbation of the Fluorescence Quantum Yield in Emission‐Tunable and Predictable Fluorophores (Seoul‐Fluors) by a Facile Synthetic Method Involving C—H Activation Chemistry - A European Journal (PMC) URL:[Link]

-

Strongly fluorescent indolizine-based coumarin analogs Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

-

Reaction Modes and Mechanism in Indolizine Photooxygenation Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor Accounts of Chemical Research (ACS Publications) URL:[Link]

-

Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Molecules (PMC) URL:[Link]

Sources

Theoretical Calculations of Indolizine Molecular Orbitals: A Comprehensive Technical Guide

Executive Summary

As computational chemistry increasingly drives rational drug design and organic optoelectronics, the indolizine scaffold has emerged as a highly tunable, nitrogen-fused bicyclic heteroaromatic system. Isoelectronic with indole, indolizine possesses a unique electronic architecture characterized by a

Electronic Uniqueness and the Glidewell-Lloyd Rule

The fundamental divergence between indole and indolizine lies in the position of the nitrogen atom, which profoundly impacts their respective molecular orbital energies. Theoretical calculations reveal that the HOMO-LUMO energy gap of indolizine is 0.88 eV lower than that of indole[1].

This phenomenon is best rationalized through the Glidewell-Lloyd rule , which posits that in fused polycyclic systems, larger rings tend to lose aromaticity in favor of smaller ones[2]. In indoloindolizine hybrids, the aromaticity of the six-membered ring is reduced, destabilizing the system slightly but significantly lowering the energy barrier for electronic transitions. By strategically applying benzannulation at specific positions (e.g., positions 5,6 or 7,8), researchers can deliberately manipulate the Isomerization Stabilization Energy (ISE) of the indolizine moiety, thereby fine-tuning the HOMO-LUMO gap for specific optoelectronic applications[1].

Caption: Logical relationship between benzannulation, aromaticity, and bandgap tuning.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows cannot rely on blind execution; they must be self-validating. The following protocol outlines the step-by-step methodology for calculating indolizine molecular orbitals, explicitly detailing the causality behind each experimental choice.

Step 1: Conformational Search (Molecular Mechanics)

-

Action: Perform a conformational search using the MMFF94 force field.

-

Causality: Indolizine derivatives often feature flexible substituents (e.g., diethyl dicarboxylates). A preliminary molecular mechanics scan ensures that subsequent DFT optimizations begin near the global minimum, preventing the algorithm from converging on artificially high-energy local conformers.

Step 2: DFT Geometry Optimization

-

Action: Optimize the geometry using the B3LYP functional with the 6-31G(d) or def2-TZVP basis set[3].

-

Causality: B3LYP provides an optimal cost-to-accuracy ratio for the structural parameters of organic heterocycles. The inclusion of polarization functions (the "d" in 6-31G(d)) allows the electron clouds to deform asymmetrically, which is critical for accurately modeling the non-equivalent positions around the bicyclic indolizine core[4].

Step 3: Vibrational Frequency Analysis (Self-Validation Check)

-

Action: Calculate the harmonic vibrational frequencies at the same level of theory.

-

Causality: Optimization algorithms locate stationary points on the Potential Energy Surface (PES). By computing the Hessian matrix and confirming the strict absence of imaginary frequencies, we self-validate that the optimized geometry is a true ground-state minimum, not a transition state saddle point[3].

Step 4: FMO Analysis and Single-Point Energy

-

Action: Extract HOMO and LUMO energies using a high-nonlocality functional like M06-2X or standard B3LYP with an expanded basis set like 6-311++G(d,p) [3].

-

Causality: Diffuse functions ("++") are essential when calculating molecules with lone pairs or anions, ensuring that electron density far from the nucleus is accurately captured. This yields highly precise FMO energy gaps.

Step 5: Time-Dependent DFT (TD-DFT) for Excited States

-

Action: Simulate UV-Vis spectra using the CAM-B3LYP functional[3].

-

Causality: Standard hybrid functionals suffer from self-interaction errors that artificially lower the energy of charge-transfer states. CAM-B3LYP incorporates long-range Coulomb attenuation, ensuring the spatial overlap between the indolizine donor and acceptor moieties is accurately modeled. The theoretical absorption maxima (

) are then compared against experimental UV-Vis data to close the self-validation loop.

Caption: Self-validating computational workflow for indolizine DFT calculations.

Quantitative FMO Data & Substituent Effects

The electronic structure of indolizine is highly responsive to functionalization. For instance, in indolizine-derived pentathiepines, introducing a strongly electron-withdrawing nitro group at the C-9 position drastically alters the LUMO distribution. While the HOMO remains largely localized on the heteroaromatic backbone, the nitro group pulls the LUMO energy down, significantly narrowing the energy gap and causing a distinct red-shift in the UV-Vis spectrum (transitioning from a HOMO-LUMO to a HOMO-LUMO+1 dominated excitation)[5].

Similarly, indolizine-merocyanine hybrids exhibit a uniform distribution of HOMO and LUMO densities across the entire molecule. This uniform distribution, combined with a negligible change in the dipole moment upon excitation, is responsible for their intense, photostable emission, making them excellent organelle-specific dyes[6].

Table 1: Frontier Molecular Orbital Energies of Selected Indolizine Systems

| Compound / Derivative | Computational Level | HOMO (eV) | LUMO (eV) | Energy Gap ( | Ref |

| Diethyl 3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate | B3LYP/6-311++G(d,p) | -6.21 | -2.15 | 4.06 eV | [3] |

| Indolizine Pentathiepine (3a, H-substituted) | B3LYP/def2-TZVP | -5.80 | -2.04 | 3.757 eV | [5] |

| Indolizine Pentathiepine (3f, NO | B3LYP/def2-TZVP | -6.05 | -2.85 | 3.195 eV | [5] |

(Note: Asterisked HOMO/LUMO values are mathematically derived approximations based on the exact reported energy gaps to illustrate relative orbital shifts caused by the nitro-substitution).

Translational Applications: Pharmacology & Drug Discovery

Beyond optoelectronics, theoretical calculations of indolizine systems are critical in rational drug design. Indolizine analogues have shown profound efficacy as COX-2 inhibitors. Molecular docking and crystallographic studies reveal that the unique position of the nitrogen atom in the indolizine scaffold allows the molecule to adopt a highly stable cis-conformation. This conformation is remarkably similar to that of Indomethacin, enabling deep penetration into the COX-2 active site[4].

Furthermore, computational modeling (such as Hirshfeld surface analysis) confirms that hydrophobic and C–H···

Caption: Pharmacological pathways of indolizine derivatives in COX-2 inhibition and apoptosis.

Conclusion

The indolizine scaffold represents a highly versatile frontier in both materials science and medicinal chemistry. By employing a rigorous, self-validating computational methodology—anchored by appropriate DFT functionals (B3LYP, M06-2X, CAM-B3LYP) and robust basis sets—researchers can accurately map the FMOs of these systems. Understanding the causal relationship between structural modifications (e.g., benzannulation, electron-withdrawing substituents) and orbital energies allows for the precise tuning of the HOMO-LUMO gap, accelerating the discovery of novel optoelectronic materials and targeted therapeutics.

References

-

Journal of the American Chemical Society. Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications.[Link]

-

ChemRxiv. Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications.[Link]

-

Indian Journal of Pharmaceutical Education and Research / Semantic Scholar. Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.[Link]

-

MDPI. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.[Link]

-

Molecules / Semantic Scholar. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.[Link]

-

Angewandte Chemie / PMC. Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling of 3-Phenylindolizine-1-carboxylic Acid

Subtitle: Solubility Dynamics, Stability Matrices, and Inert Handling Protocols in Preclinical Development

Executive Summary

The indolizine pharmacophore—a fused bicyclic 10-

Structural and Physicochemical Profiling

The molecular architecture of 3-phenylindolizine-1-carboxylic acid features a highly delocalized

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Implication |

| IUPAC Name | 3-phenylindolizine-1-carboxylic acid | Core scaffold nomenclature[1]. |

| CAS Number | 92497-75-1 | Unique registry identifier[1]. |

| Molecular Formula | C₁₅H₁₁NO₂ | Dictates exact mass for HRMS validation[1]. |

| Molecular Weight | 237.26 g/mol | Small molecule optimal for lead optimization[1]. |

| Predicted pKa | ~2.42 | Highly acidic carboxylate; ionized at physiological pH[2]. |

| LogP | 2.83 | Moderate lipophilicity in the unionized state[3]. |

Solubility Dynamics and Solvent Matrix Selection

The Causality of pH-Dependent Solubility

The solubility of 3-phenylindolizine-1-carboxylic acid is strictly governed by the ionization state of its C1-carboxylic acid (pKa ~2.42)[2].

-

Acidic Media (pH < 2.4): The molecule exists in its unionized, protonated state. Its lipophilicity dominates (LogP 2.83)[3], rendering it practically insoluble in water but highly soluble in aprotic organic solvents (e.g., DMSO, DMF, THF).

-

Physiological Media (pH 7.4): The molecule is fully deprotonated to the carboxylate anion. While this drastically improves aqueous solubility, the negative charge inductively donates electron density back into the already electron-rich indolizine core. This lowers the oxidation potential of the molecule, making the aqueous carboxylate form highly susceptible to rapid oxidative degradation.

Solvatochromism and Polymorphism

Indolizine derivatives exhibit distinct solvatochromic effects; their absorption and emission spectra shift significantly depending on solvent polarity, often displaying blue luminescence in non-polar solvents that shifts in polar matrices[4]. Furthermore, solid-state color polymorphism is well-documented in indolizine compounds, driven by variations in crystal packing and intermolecular hydrogen bonding[5].

Stability Matrix: Oxidative and Photochemical Degradation

Electron-rich indolizines lacking strong electron-withdrawing groups at all reactive positions are notoriously sensitive to molecular oxygen[4]. The 3-phenylindolizine core is prone to oxidative aromatization, radical-mediated polymerization, or ring-cleavage when exposed to air—especially in dilute polar solutions.

Consequently, analytical characterization (such as NMR or HPLC) cannot be performed using standard benchtop techniques. The acquisition of clean spectra requires the compound to be dissolved under an Argon atmosphere using strictly degassed, absolute solvents[4]. Exposure to ambient light also accelerates this degradation via photo-oxidation, necessitating the use of amber glassware.

Mechanistic Workflow & Handling Diagram

To mitigate oxidative loss, all handling must follow a strict inert workflow. The Graphviz diagram below maps the critical path for processing this compound.

Workflow for the inert handling and validation of electron-rich indolizine carboxylic acids.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must not only instruct but also verify their own success. The following methodologies incorporate internal causality checks to ensure data integrity.

Protocol A: Optimized Solubilization and Storage Workflow

Objective: Prepare a 10 mM stock solution without inducing oxidative polymerization. Causality: Dissolving the compound in oxygenated solvents triggers immediate radical formation at the electron-rich pyrrole ring of the indolizine core. Degassing removes the primary oxidant.

-

Solvent Preparation: Transfer anhydrous DMSO into a septum-sealed vial. Sparge the solvent with ultra-pure Argon for a minimum of 30 minutes to displace dissolved O₂.

-

Inert Transfer: Inside an Argon-filled glovebox, weigh the required mass of 3-phenylindolizine-1-carboxylic acid into an amber glass vial.

-

Dissolution: Inject the degassed DMSO into the amber vial. Vortex gently until complete dissolution is achieved.

-

Self-Validation Check (Colorimetric): Observe the solution. Intact indolizines typically exhibit a pale yellow/green hue with characteristic fluorescence[4]. Validation gate: If the solution immediately turns dark brown or black, the inert atmosphere was compromised, and oxidative polymerization has occurred. The batch must be discarded.

Protocol B: Stability-Indicating HPLC-DAD Assay

Objective: Quantify the purity of the compound while preventing on-column degradation. Causality: If the mobile phase pH is above the compound's pKa (~2.42), the resulting carboxylate anion will interact unpredictably with residual silanols on the stationary phase, causing severe peak tailing. Acidifying the mobile phase ensures the compound remains protonated and neutral.

-

Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). The TFA buffers the system to pH ~2.0, well below the pKa of the C1-carboxylic acid[2]. Sparge both phases with Helium or Argon.

-

Sample Preparation: Dilute the 10 mM stock to 100 µM using degassed Mobile Phase A/B (50:50). Place in an amber autosampler vial purged with Argon.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C. Run a gradient from 5% B to 95% B over 5 minutes.

-

Self-Validation Check (Spectral Purity): Utilize a Diode Array Detector (DAD) scanning from 200–400 nm. Calculate the Peak Purity Match Factor across the main analyte peak. Validation gate: A purity angle greater than the purity threshold (or a match factor <990) indicates that an oxidative degradant is co-eluting under the main peak. If this occurs, the gradient slope must be decreased to resolve the degradant.

References

- 3-phenylindolizine-1-carboxylic acid 95% | CAS: 92497-75-1 Source: AChemBlock URL

- 3-PHENYLINDOLIZINE-1-CARBOXYLIC ACID Source: Fluorochem URL

- Indolizine-1-carboxylic acid | 90347-97-0 Source: ChemicalBook URL

- Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis Source: ChemRxiv URL

- Source: NIH (PMC)

Sources

Structural and Pharmacological Profiling of 3-Phenylindolizine-1-carboxylic Acid Derivatives: A Crystallographic Whitepaper

Executive Summary

The heterocyclic compound 3-phenylindolizine-1-carboxylic acid (CAS: 92497-75-1) and its functionalized derivatives represent a privileged scaffold in modern medicinal chemistry[1]. Characterized by a 10 π-electron bicyclic system, this bioisostere of indole exhibits remarkable structural versatility. This whitepaper synthesizes the crystallographic behavior, conformational polymorphism, and pharmacological mechanisms of these derivatives, providing drug development professionals with a self-validating framework for structure-activity relationship (SAR) optimization.

Crystallographic Architecture and Conformational Dynamics

The biological efficacy of indolizine derivatives is fundamentally dictated by their 3D spatial arrangement. While the core indolizine ring is inherently planar due to its conjugated electron system, functionalization at the 1- and 3-positions introduces critical conformational deviations.

Helical Twist and Steric Strain Relief

In highly substituted derivatives, the molecule often abandons strict planarity to minimize internal energy. X-ray crystallographic analyses reveal that certain functionalized indolizines adopt a helical structure to avoid severe steric strain caused by short intramolecular contacts, specifically the C18-H···H-C7 clash[2]. To resolve this steric penalty, the molecule twists, resulting in a dihedral angle of approximately 55.06° between the indolizine core and the adjacent aromatic rings[2]. This specific torsion is a critical determinant of how the molecule docks into enzymatic pockets.

Conformational Polymorphism and Optical Properties

The flexibility of the substituent torsion angles leads to fascinating supramolecular phenomena, most notably color polymorphism . For example, derivatives such as dimethyl-5-benzoyl-3-phenylindolizine-1,2-dicarboxylate can crystallize into distinct polymorphic forms (e.g., orange cubes vs. yellow-green needles)[3]. The causality behind this optical shift lies in the differing degrees of π-conjugation between the indolizine chromophore and the carbonyl groups of the benzoyl substituents[3]. Different crystal packing arrangements lock the molecule into different torsion angles, directly altering the HOMO-LUMO gap and the resulting perceived color.

Supramolecular Assembly

The crystal lattices of these derivatives are stabilized by robust hydrogen-bonding networks. In spiro[indoline-3,3'-indolizine] derivatives, combinations of O-H···O and C-H···π(arene) interactions link the molecules into complex 2D sheets or chains of centrosymmetric rings[4].

Pharmacological Implications of 3D Conformation

The structural nuances elucidated by X-ray diffraction directly translate to the broad-spectrum biological activity of indolizine derivatives.

-

COX-2 Enzyme Inhibition: The spatial orientation of the 3-phenyl and 1-carboxylic acid groups allows these derivatives to act as potent anti-inflammatory agents. The non-planar conformation enables the molecule to perfectly map into the hydrophobic channel of the COX-2 isoenzyme, interacting favorably with residues such as Leu 384, yielding IC50 values as low as 6.56 to 6.94 µM[5].

-

Anticancer and Apoptotic Pathways: Indolizine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In HepG2 (liver cancer) cells, specific derivatives induce apoptosis through the activation of the mitochondrial p53 pathway[6]. Furthermore, functionalized indolizine-1-carboxylic acid analogs exhibit potent cytotoxicity against MCF-7 breast carcinoma lines, outperforming several standard chemotherapeutics[2].

Caption: Dual pharmacological pathways activated by 3-phenylindolizine derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and structural characterization of these compounds.

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

The construction of the indolizine framework relies on the highly atom-economical 1,3-dipolar cycloaddition of cycloimmonium ylides[2].

-

Precursor Preparation: Dissolve the substituted monoquaternary pyridinium salt (e.g., 2 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere.

-

Ylide Generation (Causality Step): Add triethylamine (TEA) dropwise (6 mmol) at 0 °C. Causality: TEA acts as an acid scavenger, deprotonating the pyridinium salt to drive the in situ generation of the highly reactive cycloimmonium ylide[2].

-

Cycloaddition: Introduce the electron-deficient dipolarophile (e.g., ethyl propiolate or trans-3-benzoylacrylic acid) to the mixture. Stir at room temperature for 2–4 hours. The reaction progress must be validated via TLC (Hexane:Ethyl Acetate 3:1).

-

Isolation & Purification: Quench with saturated aqueous NH4Cl. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via basic alumina column chromatography to isolate the pure racemic mixture of the target stereoisomer[4].

Protocol B: Single-Crystal X-Ray Diffraction Workflow

-

Crystal Growth: Dissolve the purified derivative in a minimal amount of a slow-evaporating solvent system (e.g., hexane/ethyl acetate). Allow undisturbed evaporation over 48–72 hours to yield diffraction-quality single crystals.

-

Data Collection (Causality Step): Mount a suitable crystal on a glass fiber and transfer it to a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data collection must be performed at cryogenic temperatures (e.g., 130 K). Causality: Low temperatures minimize thermal atomic displacement parameters, yielding sharper electron density maps and allowing for the precise resolution of weak supramolecular interactions like C-H···π bonds[4].

-

Structural Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate the structural integrity by ensuring the final R-factor is < 0.05.

Caption: Workflow for the synthesis and crystallographic analysis of indolizines.

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters of Indolizine Derivatives

| Parameter | Spiro[indoline-3,3'-indolizine] Derivative | Dimethyl-5-benzoyl-3-phenylindolizine |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P21/c |

| Dihedral Angle (Core-Aryl) | ~55.06° | ~45.2° |

| Key Supramolecular Interactions | O-H···O, C-H···π | π-π stacking, C-H···O |

| Polymorphism | Single stereoisomer | Color polymorphism (Orange/Yellow) |

Table 2: Pharmacological Profiling of Indolizine Derivatives

| Target / Cell Line | Assay Type | Observed IC50 / Effect | Mechanism of Action |

| COX-2 Enzyme | In vitro enzymatic inhibition | 6.56 - 6.94 µM | Hydrophobic channel binding |

| HepG2 (Liver) | MTT Cytotoxicity Assay | Dose-dependent cell death | Mitochondrial p53 pathway apoptosis |

| MCF-7 (Breast) | In vitro cytotoxicity | 8.52 - 21.57 µM | Disruption of tubulin polymerization |

References

- BLD Pharm. "92497-75-1 | 3-Phenylindolizine-1-carboxylic acid".

- IUCr Journals. "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s".

- Semantic Scholar. "Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors".

- ResearchGate. "The chemical structure of indolizine derivatives (p53 pathway in HepG2)".

- PMC. "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations".

- ResearchGate. "Color polymorphism in organic crystals".

Sources

- 1. 92497-75-1|3-Phenylindolizine-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

3-Phenylindolizine-1-carboxylic Acid: A Technical Whitepaper on Synthesis, Mechanisms, and Drug Discovery Applications

Executive Summary

In contemporary medicinal chemistry, the search for novel heteroaromatic scaffolds has increasingly focused on the indolizine core—a 10-π-electron, nitrogen-bridgehead isomer of indole. Among its functionalized derivatives, 3-Phenylindolizine-1-carboxylic acid (CAS: 92497-75-1) has emerged as a highly versatile building block [1]. The strategic placement of a phenyl ring at the C3 position provides essential lipophilic contacts for kinase binding pockets, while the C1-carboxylic acid serves as a critical synthetic handle for late-stage functionalization, such as amidation or heterocycle expansion. This whitepaper provides an in-depth analysis of its physicochemical properties, biological mechanisms (particularly in oncology and antimicrobial development), and field-proven synthetic methodologies.

Chemical Identity and Physicochemical Profiling

The indolizine skeleton is characterized by its electron-rich nature, making it highly susceptible to electrophilic substitution. However, the introduction of an electron-withdrawing carboxylic acid at the C1 position stabilizes the ring system and modulates its overall electronic distribution, enhancing its viability as a stable pharmaceutical intermediate.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 3-Phenylindolizine-1-carboxylic acid |

| CAS Number | 92497-75-1 [1] |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| SMILES String | O=C(O)C1=C2C=CC=CN2C(C2=CC=CC=C2)=C1 |

| Core Architecture | Fused bicyclic heteroaromatic (pyrrole fused to pyridine) |

| Key Functional Groups | C1-Carboxylic Acid (H-bond donor/acceptor), C3-Phenyl (Hydrophobic) |

Pharmacological Significance and Mechanistic Pathways

Derivatives synthesized from 3-phenylindolizine-1-carboxylic acid have demonstrated profound efficacy across multiple therapeutic areas, most notably in targeted oncology.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, driving aberrant cell survival and proliferation. Indolizine-1-carboxamide derivatives, synthesized directly from the carboxylic acid precursor, act as potent, ATP-competitive inhibitors of Class I PI3Ks (α, β, δ, γ isoforms)[2]. The indolizine core mimics the adenine ring of ATP, while the C3-phenyl group occupies the hydrophobic specificity pocket of the kinase domain. The C1-amide linkage (derived from the carboxylic acid) forms critical hydrogen bonds with the hinge region of the kinase, anchoring the molecule.

Mechanism of PI3K pathway inhibition by 3-phenylindolizine derivatives.

Cytotoxic and Antimicrobial Efficacy

Beyond kinase inhibition, functionalizing the C1-carboxylic acid into an oxadiazole ring yields compounds with potent broad-spectrum cytotoxicity. Recent structure-activity relationship (SAR) studies highlight that coupling 3-phenylindolizine-1-carboxylic acid with substituted benzohydrazides followed by cyclization produces agents that heavily disrupt cancer cell viability[3].

Table 2: Comparative Biological Efficacy of Indolizine Derivatives [3]

| Compound / Derivative | Target Cell Line / Pathogen | IC₅₀ / MIC Value | Comparison Standard |

| Compound 9j (Oxadiazole deriv.) | MCF-7 (Breast Carcinoma) | 21.57 µM | Doxorubicin (25.71 µM) |

| Compound 9n (Oxadiazole deriv.) | MCF-7 (Breast Carcinoma) | 8.52 µM | Doxorubicin (25.71 µM) |

| Indolizine-1-carboxylates | Mycobacterium tuberculosis | 0.5–2.0 µg/mL | Isoniazid |

Synthetic Methodologies and Reaction Logic

The de novo construction of the indolizine core typically relies on a Tschitschibabin-type reaction or a modern 1,3-dipolar cycloaddition [4]. To yield 3-phenylindolizine-1-carboxylic acid, the synthetic logic dictates forming an ester intermediate first, as free carboxylic acids can interfere with the ylide generation and cycloaddition steps.

The standard workflow involves generating a pyridinium N-ylide in situ from pyridine and a phenacyl halide (which installs the C3-phenyl group). This ylide acts as a 1,3-dipole, undergoing a highly regioselective [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate) [5]. The resulting ester is then saponified to reveal the target carboxylic acid.

Step-by-step synthetic workflow for 3-phenylindolizine-1-carboxylic acid.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 3-phenylindolizine-1-carboxylic acid. Every phase includes causality-driven steps to ensure high yield and purity.

Phase 1: 1,3-Dipolar Cycloaddition (Esterification)

-

Reagent Preparation : Dissolve pyridine (1.0 equiv) and phenacyl bromide (1.1 equiv) in anhydrous acetone. Stir at room temperature for 2 hours.

-

Causality: This forms the 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide salt. Acetone is chosen as the salt precipitates out of the solution, driving the reaction forward.

-

-

Ylide Generation & Cycloaddition : Isolate the salt via filtration. Suspend the salt in dimethylformamide (DMF). Add ethyl propiolate (1.5 equiv) and a mild base (e.g., K₂CO₃, 2.0 equiv). Stir at 60°C for 12 hours.

-

Causality: The base deprotonates the α-carbon of the pyridinium salt, generating the reactive N-ylide. The ylide immediately undergoes a [3+2] cycloaddition with ethyl propiolate. The oxidative aromatization (often facilitated by atmospheric oxygen or an added oxidant) yields ethyl 3-phenylindolizine-1-carboxylate.

-

-

Validation : Monitor via TLC (Hexane:EtOAc 4:1). The highly fluorescent indolizine ester spot under UV (365 nm) confirms core formation.

Phase 2: Saponification

-

Hydrolysis : Dissolve the isolated ethyl 3-phenylindolizine-1-carboxylate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 4 hours.

-

Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group. The product remains in solution as the highly soluble sodium 3-phenylindolizine-1-carboxylate.

-

-

Validation : Disappearance of the ester starting material on TLC indicates complete conversion.